molecular formula C22H24N4O2S B2369619 5-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline CAS No. 1221715-41-8

5-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline

Cat. No. B2369619
CAS RN: 1221715-41-8
M. Wt: 408.52
InChI Key: NSXYAIQAMMTTKX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. It includes a triazoloquinazoline core, a sulfanyl group attached to a dimethylphenyl group, and ethyl and dimethoxy groups attached to the core .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Given the presence of multiple functional groups, it could potentially undergo a variety of reactions .

Scientific Research Applications

Synthesis and Derivative Formation

A novel 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one was synthesized using dimethyl-n-cyanoimidodithiocarbonate and 2-hydrazinobenzoic acid, allowing access to a variety of derivatives, showcasing the compound's versatility in chemical transformations (Al-Salahi & Geffken, 2011).

Antagonistic Properties

2-Amino[1,2,4]triazolo[1,5-c]quinazolines were identified as potent adenosine receptor antagonists. This discovery includes a range of derivatives, highlighting the compound's potential in pharmacological applications, particularly as adenosine receptor antagonists (Burbiel et al., 2016).

Antimicrobial Activity

Studies on the antimicrobial activity of 2-methylsulfanyl-[1,2,4]triazolo[1,5-a]quinazoline derivatives revealed significant effects against various Gram-positive and Gram-negative bacteria, and even some yeast and fungi. This suggests its potential in developing new antibacterial agents (Al-Salahi et al., 2013).

Structural and Electronic Analysis

DFT calculation, Hirshfeld analysis, and X-ray crystal structure studies of 2-methylthio-triazoloquinazoline derivatives provided insights into their molecular and supramolecular structures, essential for understanding their reactivity and potential applications in material science and drug design (Abuelizz et al., 2021).

Cytotoxic and Anti-inflammatory Properties

Investigation into the cytotoxic effects of 2-methylsulfanyl-[1,2,4]triazolo[1,5-a]quinazoline derivatives against carcinoma cells and their impact on inflammatory mediators indicated their potential as cancer treatment agents and anti-inflammatory drugs (Al-Salahi et al., 2013).

Future Directions

The future directions for research on this compound could include determining its specific properties, developing synthesis methods, and exploring potential applications. Given its complex structure, it could be of interest in fields such as medicinal chemistry .

properties

IUPAC Name

5-[(3,5-dimethylphenyl)methylsulfanyl]-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S/c1-6-20-24-21-16-10-18(27-4)19(28-5)11-17(16)23-22(26(21)25-20)29-12-15-8-13(2)7-14(3)9-15/h7-11H,6,12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXYAIQAMMTTKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC(=CC(=C4)C)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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